Ivachtin

Vue d'ensemble

Description

Ivachtin, also known as Caspase-3 Inhibitor VII, is a nonpeptide, noncompetitive, and reversible caspase-3 inhibitor . It has an IC50 of 23 nM and modest selectivity for the remaining caspases . It’s used for research purposes only .

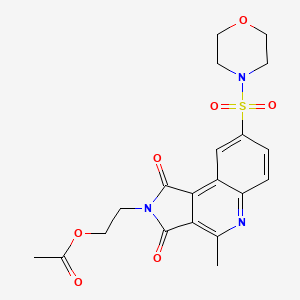

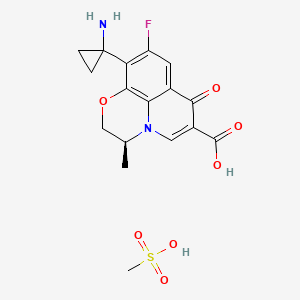

Molecular Structure Analysis

The molecular formula of Ivachtin is C20H21N3O7S . It has a molecular weight of 447.46 . The structure includes a pyrroloquinoline core, a morpholine ring, and a sulfonyl group .

Chemical Reactions Analysis

Ivachtin is a potent inhibitor of caspase-3 . Caspase-3 is a member of the cysteine-aspartic acid protease family and plays a crucial role in the process of apoptosis . Ivachtin can protect cells in a model of staurosporin-induced apoptosis in human Jurkat T cells .

Physical And Chemical Properties Analysis

Ivachtin is a solid substance . It has a molecular weight of 447.47 . Its chemical name is 2-(4-methyl-8-morpholin-4-ylsulfonyl-1,3-dioxopyrrolo[3,4-c]quinolin-2-yl)ethyl acetate . It’s soluble in DMSO or DMF .

Applications De Recherche Scientifique

Anti-Diabetic Potential

- Valorisation of Stachysetin : A study by Pritsas et al. (2020) explored the chemical profile of Stachys iva Griseb., leading to the isolation of stachysetin, a rare acylated flavonoid. This compound demonstrated significant anti-diabetic potency through an in silico screening against proteins implicated in diabetes. Stachysetin's binding to serum albumin, a major drug carrier in plasma, and its photophysical properties suggest potential for plasma delivery and tracking through near-infrared imaging (Pritsas et al., 2020).

Intravital Microscopy in Biological Research

- Intravital Microscopy Techniques : Choo, Jeong, and Jung (2020) highlight the importance of intravital microscopy (IVM) in visualizing cellular dynamics in living organisms. IVM has been instrumental in studying key biological phenomena in fields like immunology, oncology, and vascular biology. Real-time IVM, equipped with video-rate resonant scanning, offers high temporal resolution for observing rapid biological processes in vivo (Choo, Jeong, & Jung, 2020).

mRNA-based Therapeutics

- mRNA as a New Drug Class : Şahin, Karikó, and Türeci (

Potential Resistance in Parasite Treatment

- Emerging Ivermectin Resistance in Onchocerca volvulus : Osei-Atweneboana et al. (2011) examined the response of Onchocerca volvulus to ivermectin in areas with over two decades of usage in Ghana. The study revealed communities with higher than expected skin microfilarial repopulation rates post-treatment, indicating potential non-responsiveness or resistance to ivermectin in some adult female worms. Approximately 25% of subjects carried worms showing suboptimal response to ivermectin, with most microfilariae produced by older worms previously exposed to multiple treatments. These findings suggest a need for alternative strategies in onchocerciasis control (Osei-Atweneboana et al., 2011).

Mécanisme D'action

Target of Action

Ivachtin is a potent, reversible inhibitor of caspase-3 . Caspase-3 is a member of the cysteine-aspartic acid protease family and interacts with caspase-8 and caspase-9 . This enzyme plays a crucial role in the execution-phase of cell apoptosis, or programmed cell death .

Mode of Action

Ivachtin acts as a noncompetitive inhibitor of caspase-3 . It binds to the enzyme and changes its shape, making it less effective at catalyzing its normal reactions .

Biochemical Pathways

The primary biochemical pathway affected by Ivachtin is the apoptosis pathway . By inhibiting caspase-3, Ivachtin can prevent the cascade of proteolytic activity that leads to apoptosis . This can have a significant impact on cell survival, particularly in conditions where apoptosis is being inappropriately triggered .

Pharmacokinetics

It has been suggested that ivachtin has good cell permeability , which would allow it to effectively reach its target within cells

Result of Action

The primary result of Ivachtin’s action is the inhibition of apoptosis . In human Jurkat T cells treated with staurosporin, a potent inducer of apoptosis, Ivachtin was able to protect the cells to a higher level . This suggests that Ivachtin could potentially be used to prevent inappropriate or excessive cell death .

Safety and Hazards

Propriétés

IUPAC Name |

2-(4-methyl-8-morpholin-4-ylsulfonyl-1,3-dioxopyrrolo[3,4-c]quinolin-2-yl)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O7S/c1-12-17-18(20(26)23(19(17)25)7-10-30-13(2)24)15-11-14(3-4-16(15)21-12)31(27,28)22-5-8-29-9-6-22/h3-4,11H,5-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWXJJTMEUGWKKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C3C=C(C=CC3=N1)S(=O)(=O)N4CCOCC4)C(=O)N(C2=O)CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80458580 | |

| Record name | IVACHTIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ivachtin | |

CAS RN |

745046-84-8 | |

| Record name | IVACHTIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

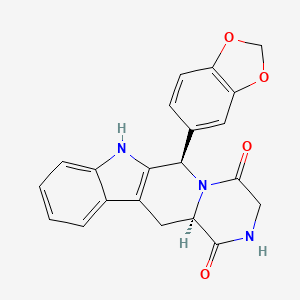

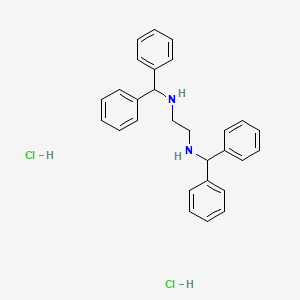

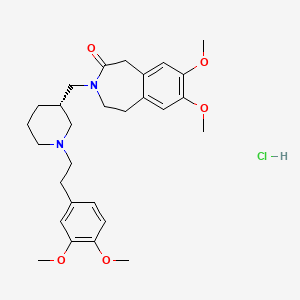

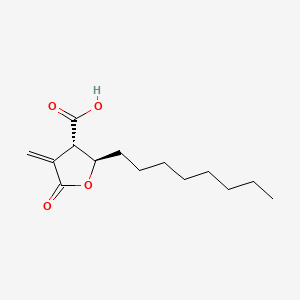

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B1662898.png)